3-Amino-3-(oxan-3-yl)propanamide
Description
3-Amino-3-(oxan-3-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with an amino group and an oxane (tetrahydropyran) ring at the 3-position. The oxane ring, a six-membered cyclic ether, imparts unique steric and electronic properties to the molecule, influencing its solubility, stability, and biological interactions.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-amino-3-(oxan-3-yl)propanamide |
InChI |
InChI=1S/C8H16N2O2/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H2,10,11) |
InChI Key |
NEOVKEVPYPOEMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(oxan-3-yl)propanamide involves multiple steps. One common method starts with the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This process uses starting materials such as succinic anhydride and aminoguanidine hydrochloride. The reaction conditions often involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring .
Industrial Production Methods: Industrial production methods for 3-Amino-3-(oxan-3-yl)propanamide typically involve bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(oxan-3-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of 3-Amino-3-(oxan-3-yl)propanamide include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products.
Scientific Research Applications
3-Amino-3-(oxan-3-yl)propanamide has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biochemical pathways and enzyme interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Amino-3-(oxan-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group and oxan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Varying Ring Systems
Table 1: Comparison of 3-Amino-3-(oxan-3-yl)propanamide with Oxolane and Thiophene Derivatives
Key Insights :
Positional Isomers and Stereoisomers
Table 2: Positional and Stereochemical Variations
| Compound Name | Substituent Position | Stereochemistry | Unique Properties |
|---|---|---|---|
| 3-Amino-3-(oxan-3-yl)propanamide | Oxane at C3 | Not specified | Optimal steric bulk for target interactions |
| 3-Amino-3-(oxolan-2-yl)propanamide | Oxolane at C2 | Racemic mixture | Altered dipole moment; reduced metabolic stability |
| (3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide | Imidazole at C3 | R-configuration | Methyl group enhances lipophilicity; chiral specificity in enzyme inhibition |
Key Insights :
- Substituent Position : Moving the oxolane/oxane ring from C3 to C2 disrupts hydrogen-bonding patterns, affecting solubility and target selectivity .
- Stereochemistry : Chiral centers (e.g., R-configuration in imidazole derivatives) significantly influence biological activity, as seen in enantiomer-specific receptor binding .
Halogenated Derivatives
Table 3: Impact of Halogen Substituents
| Compound Name | Halogen | Molecular Weight (g/mol) | Reactivity/Bioactivity |
|---|---|---|---|
| 3-Amino-3-(5-bromofuran-2-yl)propanamide | Br | 231.07 | Bromine enhances electrophilic aromatic substitution; potential neuroprotective effects |
| 3-Amino-3-(5-chloropyridin-2-yl)propanamide | Cl | 199.62 | Chlorine improves metabolic stability; moderate kinase inhibition |
| 3-Amino-3-(oxan-3-yl)propanamide | None | ~174.21 | Relies on hydrogen bonding; lower toxicity profile |
Key Insights :
- Halogen Effects : Bromine and chlorine increase molecular weight and polarity, enhancing interactions with hydrophobic enzyme pockets .
- Toxicity Trade-offs: Non-halogenated compounds like 3-Amino-3-(oxan-3-yl)propanamide may offer safer pharmacokinetic profiles but reduced potency in certain applications .
Biological Activity
3-Amino-3-(oxan-3-yl)propanamide is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for 3-Amino-3-(oxan-3-yl)propanamide is , featuring an amino group, a propanamide backbone, and a cyclic ether (oxane) structure. This unique configuration contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃N₁O₂ |
| Molecular Weight | 129.18 g/mol |
| IUPAC Name | 3-Amino-3-(oxan-3-yl)propanamide |
Synthesis
The synthesis of 3-Amino-3-(oxan-3-yl)propanamide typically involves the following steps:
- Formation of the oxane ring through cyclization.
- Introduction of the amino group via amination reactions.
- Finalization of the propanamide structure through acylation.
Interaction Studies
Research indicates that 3-Amino-3-(oxan-3-yl)propanamide exhibits binding affinity to various biological targets, including enzymes and receptors involved in critical physiological processes. Techniques such as molecular docking and in vitro assays are frequently employed to assess these interactions, which are essential for understanding the compound's therapeutic potential.
The biological activity of 3-Amino-3-(oxan-3-yl)propanamide is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving glutamate and GABA receptors. This modulation can influence numerous neurological functions, such as synaptic plasticity, learning, and memory .
Case Studies
- Neuroprotective Effects : In a study exploring neuroprotective agents, 3-Amino-3-(oxan-3-yl)propanamide demonstrated significant protective effects against oxidative stress in neuronal cell lines. The compound's ability to enhance cellular antioxidant defenses was highlighted as a mechanism for its neuroprotective properties.
- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory properties of this compound in models of acute inflammation. Results indicated that it reduced pro-inflammatory cytokine production and inhibited inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Amino-3-(oxan-3-yl)propanamide, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-2-(oxan-2-yl)propanamide | Similar amide structure | Different oxane position affecting reactivity |
| 4-Amino-4-(oxan-4-yl)butanamide | Longer carbon chain | Potentially different biological activity |
| 1-Amino-1-(oxan-1-yl)ethanamide | Smaller ring size | May exhibit distinct pharmacokinetic properties |
These compounds differ primarily in their ring size, chain length, and functional group positioning, which can significantly influence their chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
